7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one
Description
7-[(2,4-Dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2,4-dichlorobenzyl ether substituent at the C7 position and a propyl group at C3. Coumarins are known for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties. Its molecular weight is 383.24 g/mol, with a calculated logP (XLogP3) of 6.2, indicating high hydrophobicity .
Properties
Molecular Formula |
C19H16Cl2O3 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C19H16Cl2O3/c1-2-3-12-8-19(22)24-18-10-15(6-7-16(12)18)23-11-13-4-5-14(20)9-17(13)21/h4-10H,2-3,11H2,1H3 |
InChI Key |
XMYLJFPIJMHAAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 2,4-dichlorobenzyl alcohol with a suitable chromen-2-one precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by variations in the C7 benzyloxy group and C4 alkyl chain. Below is a comparative analysis with structurally related coumarins:
Thermodynamic and Crystallographic Insights
- Single-crystal X-ray studies of related coumarins (e.g., 4-[(4-methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one) reveal planar chromen-2-one cores and non-covalent interactions stabilizing the structure . The dichlorobenzyl group in the target compound may introduce additional halogen bonding, influencing crystallinity and solubility.
Biological Activity
7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. The unique structural features, such as the presence of a 2,4-dichlorobenzyl group and a propyl substituent, may enhance its lipophilicity and biological efficacy.
Structural Characteristics
The molecular formula of 7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is C19H16Cl2O3. The compound's structure can be summarized in the following table:
| Feature | Description |
|---|---|
| Molecular Formula | C19H16Cl2O3 |
| Molecular Weight | Approximately 363.24 g/mol |
| Core Structure | Chromen-2-one derivative |
| Functional Groups | 2,4-Dichlorobenzyl ether and propyl group |
Biological Activities
Research has indicated that chromen-2-one derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one are detailed below.
Anticancer Activity
Several studies have explored the anticancer potential of chromen-2-one derivatives. For instance, in vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The mechanism of action is hypothesized to involve the inhibition of key enzymes or receptors involved in cancer cell proliferation.
Case Study:
A study involving structurally related compounds found that certain derivatives showed IC50 values lower than 10 µM against MCF-7 cells, suggesting promising anticancer activity. The binding interactions with dihydrofolate reductase (DHFR) were also investigated through molecular docking studies, revealing potential modes of action .
Antimicrobial Activity
Chromene derivatives have also been assessed for their antimicrobial properties. Preliminary evaluations indicate that 7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one may exhibit significant antibacterial and antifungal activities.
The exact mechanism by which 7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. This interaction may modulate enzyme activities or influence signaling pathways associated with cell growth and proliferation.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Demonstrated cytotoxicity against MCF-7 and A-549 cell lines; potential inhibition of DHFR activity. |
| Antimicrobial | Exhibits antibacterial and antifungal properties; further studies needed for quantification. |
| Mechanism Insight | Potential interactions with enzymes/receptors; requires further research for clarity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
